molecular formula C14H20N4O4 B13401553 Ropentofylline

Ropentofylline

Cat. No.: B13401553
M. Wt: 308.33 g/mol
InChI Key: COZXOOXXLNUDBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ropentofylline involves the reaction of 3-methylxanthine with 5-oxohexanoic acid in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ropentofylline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .

Scientific Research Applications

    Chemistry: Used as a model compound for studying xanthine derivatives and their reactions.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored as a treatment for neurodegenerative diseases, ischemic stroke, and chronic pain.

    Industry: Utilized in the development of neuroprotective drugs and therapies.

Mechanism of Action

Ropentofylline exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Ropentofylline is closely related to other xanthine derivatives, such as:

    Pentoxifylline: Used for intermittent claudication and has vasodilatory properties.

    Theophylline: Commonly used as a bronchodilator in respiratory diseases.

    Caffeine: Widely known for its stimulant effects.

This compound stands out due to its unique combination of phosphodiesterase inhibition and adenosine reuptake inhibition, making it particularly effective in neuroprotection .

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

5-(3-methyl-2,6-dioxo-7-propylpurin-1-yl)pentanoic acid

InChI

InChI=1S/C14H20N4O4/c1-3-7-17-9-15-12-11(17)13(21)18(14(22)16(12)2)8-5-4-6-10(19)20/h9H,3-8H2,1-2H3,(H,19,20)

InChI Key

COZXOOXXLNUDBZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)O

Origin of Product

United States

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